![molecular formula C14H20N2O2 B5713210 N-methyl-N-[(3-nitrophenyl)methyl]cyclohexanamine](/img/structure/B5713210.png)
N-methyl-N-[(3-nitrophenyl)methyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(3-nitrophenyl)methyl]cyclohexanamine is an organic compound with the molecular formula C13H18N2O2 It is characterized by the presence of a cyclohexane ring, a nitrophenyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(3-nitrophenyl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with N-methyl-3-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(3-nitrophenyl)methyl]cyclohexanamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted amines.
Scientific Research Applications
N-methyl-N-[(3-nitrophenyl)methyl]cyclohexanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-[(3-nitrophenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and affecting downstream metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-nitroaniline: Similar structure but lacks the cyclohexane ring.
N-methyl-N-(3-nitrobenzyl)amine: Similar structure but lacks the cyclohexane ring and has different substituents.
Uniqueness
N-methyl-N-[(3-nitrophenyl)methyl]cyclohexanamine is unique due to the presence of both a cyclohexane ring and a nitrophenyl group, which confer distinct chemical and physical properties. This combination of structural features makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-methyl-N-[(3-nitrophenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14(10-12)16(17)18/h5-6,9-10,13H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRYQFGJLZEJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)
![4-[5-(2-METHOXYPHENOXY)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZAMIDE](/img/structure/B5713146.png)
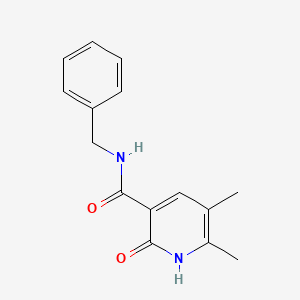
![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)
![N-[(E)-naphthalen-1-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5713167.png)
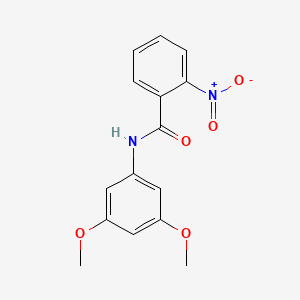
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)
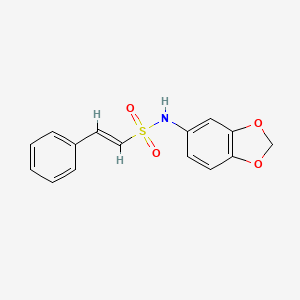
![2-BENZYL-1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B5713198.png)
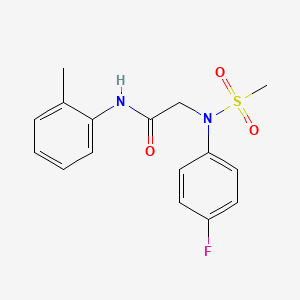
![N-[(2,3-dimethoxyphenyl)methyl]-1-(3-methoxyphenyl)methanamine](/img/structure/B5713223.png)
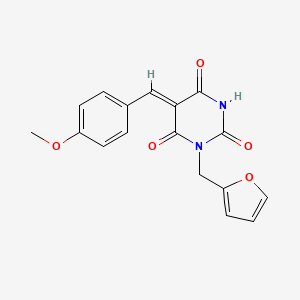
![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)
